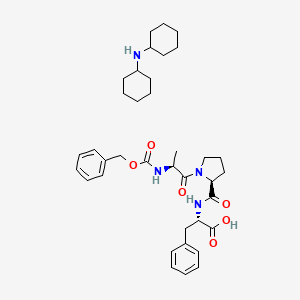

N-Cbz-ala-pro-phe dicyclohexylammonium

Beschreibung

Eigenschaften

Molekularformel |

C37H52N4O6 |

|---|---|

Molekulargewicht |

648.8 g/mol |

IUPAC-Name |

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C25H29N3O6.C12H23N/c1-17(26-25(33)34-16-19-11-6-3-7-12-19)23(30)28-14-8-13-21(28)22(29)27-20(24(31)32)15-18-9-4-2-5-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,33)(H,27,29)(H,31,32);11-13H,1-10H2/t17-,20-,21-;/m0./s1 |

InChI-Schlüssel |

QWFAAMRJWHCXNH-KXGBIOHPSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Kanonische SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Herkunft des Produkts |

United States |

Technical Guide: The Z-Ala-Pro-Phe Tripeptide Motif in Protease Research

Content Type: Technical Whitepaper & Experimental Guide Subject: Z-Ala-Pro-Phe (Z-APF) Derivatives as Chemical Probes and Inhibitors Audience: Senior Scientists, Enzymologists, and Medicinal Chemists[1]

Executive Summary

The Z-Ala-Pro-Phe (Z-APF) motif represents a specialized tripeptide scaffold used to interrogate and modulate chymotrypsin-like serine proteases .[1] While the tetrapeptide Suc-Ala-Ala-Pro-Phe is the industry standard for general subtilisin kinetics, the Z-Ala-Pro-Phe sequence offers distinct physicochemical properties driven by the hydrophobic Carbobenzyloxy (Z) N-terminal cap and the rigid Proline at the P2 position.[1]

This guide details the dual utility of Z-APF derivatives:

-

As Irreversible Inhibitors (Z-APF-CMK): For silencing nuclear scaffold proteinases and chymotrypsin-like activity via active-site alkylation.[1]

-

As Chromogenic/Fluorogenic Substrates (Z-APF-pNA/AMC): For kinetic profiling of S1-S3 subsite specificity.

Part 1: Molecular Architecture & Mechanistic Logic[1]

Structural Rationale

The utility of Z-Ala-Pro-Phe is defined by its interaction with the protease active site, described by the Schechter & Berger nomenclature.

-

P1 Residue (Phenylalanine): The aromatic benzyl side chain targets the S1 specificity pocket .[1] In chymotrypsin and subtilisin, this pocket is a deep, hydrophobic cleft designed to accommodate large aromatic residues (Phe, Tyr, Trp).[1]

-

P2 Residue (Proline): This is the structural "lock."[1] Proline imposes a rigid conformational constraint on the peptide backbone.[2] This restricts the rotation of the P2-P1 bond, pre-organizing the inhibitor/substrate into a bioactive conformation that fits specific bacterial proteases (e.g., Subtilisin) and specialized mammalian proteases, while excluding enzymes that cannot accommodate the P2 kink.[1]

-

N-Terminal Cap (Z / Cbz Group): Unlike the hydrophilic Succinyl (Suc) group, the Carbobenzyloxy (Z) group is lipophilic.[1] This increases cell permeability for intracellular inhibition assays and provides additional hydrophobic contacts in the S4/S3 region of the enzyme.

The Warhead: Chloromethyl Ketone (CMK)

When derivatized as Z-Ala-Pro-Phe-chloromethyl ketone (Z-APF-CMK) , the molecule acts as an affinity label.[1] It is not a simple competitive inhibitor but a suicide substrate .[1]

Mechanism of Action:

-

Recognition: The APF sequence guides the molecule into the active site.

-

Alkylation: The highly reactive chloromethyl ketone group is positioned adjacent to the catalytic triad. It undergoes nucleophilic attack by the active site Histidine (e.g., His57 in chymotrypsin), forming a covalent, irreversible hemiacetal adduct.[1]

Figure 1: Mechanism of irreversible inhibition by Z-APF-CMK. The inhibitor docks via the P1 Phe residue, positioning the warhead for alkylation of the catalytic Histidine.

Part 2: Experimental Protocols

Protocol A: Determination of Kinetic Constants ( , )

Compound: Z-Ala-Pro-Phe-pNA (p-Nitroanilide) Application: Measuring hydrolytic activity of Subtilisin or Chymotrypsin.[1]

1. Reagent Preparation

-

Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, 0.005% Triton X-100, pH 7.[1]8. (Calcium is critical for Subtilisin stability).[1]

-

Substrate Stock: Dissolve Z-Ala-Pro-Phe-pNA in dry DMSO to 100 mM. Store at -20°C. Note: Avoid DMF if possible as it can inhibit some serine proteases at high concentrations.[1]

-

Enzyme Stock: Dissolve lyophilized enzyme in 1 mM HCl (to prevent autolysis) or appropriate storage buffer. Dilute to working concentration (e.g., 10–100 nM) immediately before use.[1]

2. Assay Workflow

-

Blanking: In a 96-well microplate, add 180 µL Assay Buffer.

-

Substrate Addition: Add varying volumes of Substrate Stock to achieve final concentrations ranging from

tongcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Initiation: Add 20 µL of diluted Enzyme solution.

-

Detection: Immediately monitor Absorbance at 410 nm (

) for 5–10 minutes at 25°C. -

Quantification: The extinction coefficient (

) of p-nitroaniline at 410 nm, pH 7.8 is approximately 8,800 M⁻¹cm⁻¹ .ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

3. Data Analysis

Calculate initial velocity (

| Enzyme | Approx.[1][3][4][5][6][7][8][9][10] | Specificity Note |

| Subtilisin BPN' | 0.1 – 0.5 mM | Highly specific due to P2 Proline. |

| 0.05 – 0.2 mM | Good substrate; P2 Proline tolerated but less optimal than Gly/Ala. | |

| Cathepsin G | > 1.0 mM | Lower affinity; prefers larger P2 residues.[1] |

Protocol B: Irreversible Inhibition Assay

Compound: Z-Ala-Pro-Phe-CMK

Application: Determining the second-order inactivation rate constant (

1. Optimization of [I]/[E] Ratio

Unlike reversible inhibitors,

2. Incubation Protocol

-

Prepare Enzyme solution (e.g., 100 nM) in Assay Buffer.[1]

-

Add Z-Ala-Pro-Phe-CMK at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).

-

Incubate at 25°C.

-

Sampling: At defined time points (0, 5, 10, 20, 30 min), remove an aliquot.

-

Residual Activity Measurement: Dilute the aliquot 1:100 into a solution containing a high concentration of substrate (e.g., 2 mM Suc-AAPF-pNA) to "freeze" the inhibition state and measure remaining velocity.[1]

3. Calculation

Plot

Figure 2: Workflow for determining irreversible inhibition kinetics. Critical step: Rapid dilution to stop further inhibition during measurement.

Part 3: Troubleshooting & Optimization (E-E-A-T)

Solubility Issues

Z-APF derivatives are highly hydrophobic due to the Z-group and Phenylalanine.[1]

-

Symptom: Precipitation upon addition to aqueous buffer.[1]

-

Solution: Ensure the DMSO stock is warm (25°C) before pipetting. Do not exceed 5% v/v DMSO in the final assay. If precipitation persists, add 0.01% Triton X-100 or Tween-20 to the buffer before adding the peptide.

Spontaneous Hydrolysis

Chloromethyl ketones are reactive electrophiles.[1] They are unstable in basic pH (> 8.[1]5) and in the presence of thiols (DTT, BME).[1]

-

Critical Rule: Never include reducing agents (DTT,

-mercaptoethanol) in the buffer when using Z-APF-CMK, as they will destroy the inhibitor before it reaches the enzyme.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Specificity Controls

To confirm the observed effect is due to Z-APF specificity:

-

Negative Control: Use Z-Ala-Pro-Ala -CMK (if available) to test P1 specificity.[1]

-

Competition: Pre-incubate with a reversible inhibitor (e.g., PMSF) to see if it protects the enzyme from Z-APF-CMK alkylation.[1]

References

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases.[1] I. Papain.[1] Biochemical and Biophysical Research Communications. Link

-

Powers, J. C., et al. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase.[1] Journal of Biological Chemistry. Link

-

Kofron, J. L., et al. (1991). Determination of kinetic constants for peptidyl prolyl cis-trans isomerases by an improved spectrophotometric assay.[1][7][11] Biochemistry. Link[1]

-

Bachem. Product Sheet: Z-Ala-Pro-Phe-chloromethylketone.[1][6] Link

-

Sigma-Aldrich. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide Product Information.[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone. An x-ray study at 2.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biokin.com [biokin.com]

Difference between Z-Ala-Pro-Phe-OH free acid and DCHA salt

An In-depth Technical Guide to Z-Ala-Pro-Phe-OH : Free Acid vs. DCHA Salt Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Z-Ala-Pro-Phe-OH (Carbobenzoxy-L-alanyl-L-prolyl-L-phenylalanine) is a tripeptide derivative extensively utilized in protease research, specifically as a substrate for Prolyl Endopeptidase (PEP) .

In commercial and laboratory settings, this compound exists in two distinct forms:

-

Free Acid: The active, protonated carboxylic acid form (-COOH). It is often an amorphous solid or viscous oil, making it difficult to handle and weigh with precision.

-

DCHA Salt: The dicyclohexylamine salt form.[1][2][3] This is a crystalline, free-flowing powder engineered for stability, purity, and ease of handling.

Core Technical Insight: While the DCHA salt is superior for storage and weighing, it is catalytically inactive in many direct coupling reactions and can interfere with specific biological assays. Therefore, the critical operational competency for any researcher using this compound is the ability to efficiently convert the stable salt back to the reactive free acid.

Chemical & Physical Profile: Comparative Analysis

The following table contrasts the physicochemical properties of the two forms. Note that the DCHA moiety adds significant molecular weight and alters solubility profiles, which must be accounted for in stoichiometric calculations.

| Feature | Z-Ala-Pro-Phe-OH (Free Acid) | Z-Ala-Pro-Phe-OH • DCHA (Salt) |

| Chemical State | Often viscous oil or amorphous solid | Crystalline Powder |

| Handling | Hygroscopic, sticky, difficult to weigh | Free-flowing, non-hygroscopic, precise weighing |

| Stability | Prone to slow decarboxylation/hydrolysis if wet | High stability; indefinite shelf life at -20°C |

| Solubility (Organic) | Soluble in DCM, EtOAc, DMF, DMSO | Soluble in DCM, MeOH, warm EtOAc |

| Solubility (Water) | Low (Hydrophobic Z- and Phe- groups) | Low to Moderate (Dissociates) |

| Reactive Status | Active: Ready for coupling or assay | Latent: Amine blocks -COOH; must be desalted |

| Molecular Weight | ~467.5 g/mol (Base peptide) | ~648.8 g/mol (Includes DCHA) |

Expert Note: The DCHA salt is formed because the bulky, lipophilic dicyclohexylamine forces the peptide into a rigid crystal lattice, "locking" the conformation and excluding impurities that would otherwise remain trapped in the oily free acid.

Operational Protocol: Desalting (Salt to Free Acid)

For synthetic applications (e.g., peptide coupling) or specific enzyme assays where the bulky amine counterion acts as a contaminant, the DCHA must be removed.

The Principle: This is a biphasic acid extraction.[3] The weak base (DCHA) is protonated by a stronger acid (

Reagents Required:

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Acid Wash: 0.5 M or 1.0 M Potassium Bisulfate (

) or 10% Phosphoric Acid ( -

Drying Agent: Anhydrous Sodium Sulfate (

).[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve the Z-Ala-Pro-Phe-OH • DCHA salt in EtOAc (approx. 10 mL per gram). If cloudy, add a small amount of DCM.

-

Acid Extraction: Transfer to a separatory funnel. Wash 3 times with the acidic solution (

).[2]-

Mechanism:[4]

(Water Soluble).

-

-

Brine Wash: Wash the organic layer once with saturated NaCl (Brine) to remove trapped water/acid.

-

Drying: Collect the organic layer and dry over anhydrous

for 15-30 minutes. -

Isolation: Filter off the solid sulfate and evaporate the solvent under reduced pressure (Rotavap).

-

Result: The residue is the pure Free Acid (likely an oil/foam).

Visual Workflow (Graphviz)

Figure 1: Biphasic extraction workflow for converting DCHA salt to reactive free acid.

Application Context: Drug Development & Enzymology

A. Prolyl Endopeptidase (PEP) Substrate

Z-Ala-Pro-Phe-OH is a specific substrate designed to probe the S1' subsite of Prolyl Endopeptidase (EC 3.4.21.26).

-

Mechanism: PEP cleaves peptide bonds on the C-terminal side of Proline residues.

-

Reaction:

-

Relevance: PEP activity is altered in neurodegenerative conditions (Alzheimer's) and Celiac disease. This substrate is used to screen for PEP inhibitors by monitoring the release of Phenylalanine (detected via HPLC) or by using it as a competitive substrate against chromogenic analogs.

B. Synthetic Intermediate

In peptide synthesis, the Free Acid form is required to couple the tripeptide block to a resin or another amine.

-

Warning: Attempting to use the DCHA salt directly with coupling reagents (like EDC or HATU) will result in the formation of Dicyclohexyl-amide side products , effectively capping the peptide and ruining the yield.

Decision Matrix: When to use Which Form?

Use this logic flow to determine the appropriate form for your experiment.

Figure 2: Strategic decision matrix for selecting between Salt and Free Acid forms.

References

-

Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Library.

-

BenchChem. (2025).[1][5] The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. BenchChem Technical Guides.

-

Wilk, S. (1983).[6] Prolyl endopeptidase.[7][6][8][9] Life Sciences, 33(22), 2149-2157.

-

Peptide.com. (n.d.). Converting CHA and DCHA Salts to Free Acids. Aapptec Technical Support.

-

Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59, 349–362.

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Order of substrate binding in bacterial phenylalanine hydroxylase and its mechanistic implication for pterin-dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 8. Inactivation of prolyl endopeptidase by a peptidylchloromethane. Kinetics of inactivation and identification of sites of modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Cbz-Ala-Pro-Phe Dicyclohexylammonium Salt

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-Cbz-L-alanyl-L-prolyl-L-phenylalanine dicyclohexylammonium salt (N-Cbz-Ala-Pro-Phe DCHA). As a protected tripeptide intermediate, understanding its behavior in various solvent systems is critical for its effective use in peptide synthesis, purification, and formulation. This document delves into the molecular determinants of its solubility, contrasting its negligible aqueous solubility with its favorable profile in various organic solvents. We further present a robust, field-proven experimental protocol for quantitatively determining its solubility, empowering researchers to optimize their workflows. This guide is intended for scientists and professionals in chemical research and drug development who handle protected peptide intermediates.

Molecular Architecture: The Foundation of Solubility Behavior

The solubility of N-Cbz-Ala-Pro-Phe DCHA is not a monolithic property but rather the cumulative result of the physicochemical contributions of its distinct molecular components. A granular analysis of its structure is essential to predict and explain its behavior in different media.

-

The N-Terminal Protecting Group (N-Cbz): The N-terminal α-amino group of alanine is protected by a carbobenzoxy (Cbz) group. This group consists of a benzyl ring and a carbamate linker, rendering it significantly nonpolar and aromatic. The Cbz group is a primary contributor to the molecule's overall hydrophobicity, inherently increasing its affinity for organic solvents over aqueous media.[1][2]

-

The Tripeptide Backbone (Ala-Pro-Phe):

-

Alanine (Ala): As one of the simplest amino acids, its methyl side chain is small and nonpolar.

-

Proline (Pro): The unique cyclic structure of proline introduces a rigid kink in the peptide chain. This disruption of secondary structures, such as β-sheet formation which can lead to aggregation and poor solubility, can sometimes enhance solubility in certain solvents.[3][4]

-

Phenylalanine (Phe): The benzyl side chain of phenylalanine is large, aromatic, and highly hydrophobic. This residue is a dominant factor in driving the peptide's poor solubility in water.[5][6]

-

-

The C-Terminal Salt (Dicyclohexylammonium): The C-terminal carboxylic acid of phenylalanine is deprotonated and forms an ionic bond with a protonated dicyclohexylamine (DCHA) molecule. While salt formation often increases aqueous solubility, the DCHA counter-ion is exceptionally bulky and nonpolar, consisting of two cyclohexyl rings. Dicyclohexylamine itself is only sparingly soluble in water but miscible with most organic solvents.[7][8][9] The primary purpose of forming the DCHA salt in peptide chemistry is often to improve crystallinity, stability, and ease of handling of the protected peptide, rather than to enhance aqueous solubility.[10]

Collectively, the molecule is dominated by large, nonpolar moieties (Cbz, Phe, DCHA), making it overwhelmingly hydrophobic.

Caption: Key molecular drivers of N-Cbz-Ala-Pro-Phe DCHA solubility.

Theoretical Framework: "Like Dissolves Like" in Practice

The fundamental principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces. For a complex molecule like a protected peptide salt, several factors come into play:

-

Polarity and Hydrogen Bonding: Water is a highly polar, protic solvent that forms extensive hydrogen bond networks. For a solute to dissolve in water, it must be able to integrate into this network by accepting or donating hydrogen bonds. N-Cbz-Ala-Pro-Phe DCHA, with its large nonpolar surface area and sterically hindered polar groups, cannot effectively interact with water molecules, leading to its exclusion and precipitation.[1]

-

Van der Waals Forces: Organic solvents, particularly nonpolar and polar aprotic ones, interact primarily through Van der Waals forces. The numerous nonpolar groups (benzyl, cyclohexyl, methyl, phenyl) in the peptide salt can readily engage in these types of interactions with organic solvent molecules.

-

Solvation of the Ionic Core: While an ionic bond exists between the carboxylate and the ammonium ion, this is effectively shielded by the massive hydrophobic DCHA and Cbz groups. Polar aprotic solvents like DMSO and DMF are particularly effective at dissolving such compounds because their high dielectric constants can stabilize the ion pair, while their organic nature effectively solvates the rest of the molecule.[4][11]

Comprehensive Solubility Profile

Based on the molecular structure and theoretical principles, a clear dichotomy emerges between the compound's solubility in aqueous and organic media.

Aqueous Solubility

The solubility of N-Cbz-Ala-Pro-Phe DCHA in pure water or standard aqueous buffers (e.g., PBS) at neutral pH is expected to be negligible to practically insoluble . The overwhelming hydrophobicity of the molecule prevents effective solvation by water molecules.[1]

Organic Solvent Solubility

The compound is expected to exhibit good to excellent solubility in a range of common organic solvents used in peptide chemistry. The following table provides a qualitative summary based on the known behavior of similarly protected peptides.[2][4][12]

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Insoluble | Overwhelmingly hydrophobic character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent at solvating large, polarizable molecules and ion pairs.[6][11] |

| Dimethylformamide (DMF) | Polar Aprotic | High | A standard solvent for peptide synthesis; effectively solvates the peptide backbone.[4] |

| Dichloromethane (DCM) | Halogenated | High to Medium | Good for dissolving nonpolar and moderately polar organic compounds.[1] |

| Methanol (MeOH) | Polar Protic | Medium to Low | May dissolve the compound, but less effectively than DMSO/DMF due to the large size and nonpolar nature of the solute.[5] |

| Acetonitrile (ACN) | Polar Aprotic | Medium to Low | Less effective than DMSO/DMF for large, complex peptides.[4] |

| Ethyl Acetate (EtOAc) | Ester | Low | Moderate polarity; may struggle to solvate both the ionic center and the peptide backbone effectively. |

| Hexanes / Heptane | Nonpolar | Insoluble | Cannot effectively solvate the ionic salt portion or the polar peptide bonds. |

Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)

To move beyond qualitative prediction, a robust experimental approach is necessary. The following self-validating gravimetric protocol provides a reliable method for determining the saturation solubility of the compound.

Objective

To determine the concentration (e.g., in mg/mL or M) of N-Cbz-Ala-Pro-Phe DCHA in a specific solvent at a controlled temperature, representing its saturation point.

Materials

-

N-Cbz-Ala-Pro-Phe DCHA

-

Selected solvent(s) of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to 0.01 mg)

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Centrifuge (optional, for pre-clearing solution)

-

Pre-weighed collection vials

Step-by-Step Methodology

-

Preparation: Add an excess amount of N-Cbz-Ala-Pro-Phe DCHA to a glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. For very fine suspensions, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes).[13]

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Dispense a precise volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed collection vial.

-

Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the temperature is low enough to prevent degradation of the peptide.

-

Quantification: Once the solvent is fully removed, place the vial in a desiccator to remove any residual moisture before weighing it on the analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of empty vial)

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate collected (mL)

-

Caption: Experimental workflow for gravimetric solubility determination.

Practical Implications in Research and Development

A precise understanding of the solubility of N-Cbz-Ala-Pro-Phe DCHA is not merely academic; it has direct consequences for laboratory and process efficiency.

-

Reaction Homogeneity: In solution-phase peptide synthesis, ensuring all reactants, including the protected peptide fragment, are fully dissolved is paramount for achieving optimal reaction kinetics and minimizing side reactions. Using a solvent like DMF or DMSO is critical.

-

Purification Strategy: The low solubility in some solvents can be exploited for purification. For instance, the product might be precipitated or crystallized out of a reaction mixture by adding a non-solvent (an "anti-solvent"), such as water or an ether.

-

Analytical Characterization: Preparing samples for techniques like HPLC or NMR requires dissolving the compound in a suitable mobile phase or deuterated solvent. Knowledge of solubility prevents sample loss and ensures accurate measurements.

-

Storage and Stability: Storing the peptide as a solution requires a solvent in which it is both highly soluble and chemically stable over the long term. DMSO is often used for stock solutions, though its hygroscopic nature and potential for oxidation of certain residues must be considered.[6]

Conclusion

The solubility profile of N-Cbz-Ala-Pro-Phe dicyclohexylammonium salt is definitively governed by its highly nonpolar and hydrophobic nature. It is practically insoluble in water, a direct consequence of the combined hydrophobic contributions from the N-Cbz protecting group, the phenylalanine side chain, and the dicyclohexylammonium counter-ion. Conversely, it exhibits favorable solubility in polar aprotic organic solvents such as DMSO and DMF, which are capable of effectively solvating its complex structure. This stark differential in solubility is a critical piece of practical knowledge, directly influencing the choice of solvents for synthesis, purification, analysis, and storage in any drug development or chemical research setting.

References

-

What Factors Determine Peptide Solubility? (2024). Synthesise. Available at: [Link]

-

Mihara, H., et al. (1993). Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Available at: [Link]

-

Peptide Solubility | Peptide Synthesis. Bio Basic. Available at: [Link]

-

Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. Available at: [Link]

-

Kurokawa, M., et al. (1993). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Available at: [Link]

-

Peptide Solubilization. JPT. Available at: [Link]

-

Solubility Guidelines for Peptides. MilliporeSigma. Available at: [Link]

-

Agrawal, N. J., et al. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Available at: [Link]

-

F1-SFP-peptide solubility guidelines 2020Q1. GenScript. Available at: [Link]

-

Mondal, S., et al. (2020). Gelation behavior of short protected peptides in organic medium. RSC Publishing. Available at: [Link]

-

Dicyclohexylamine | C12H23N | CID 7582. PubChem - NIH. Available at: [Link]

-

Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Mondal, J., et al. (2021). Solid-state packing dictates the unexpected solubility of aromatic peptides. PMC. Available at: [Link]

-

N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM | CAS#:108321-14-8. Chemsrc. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available at: [Link]

-

Cas 108321-14-8,N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM. lookchem. Available at: [Link]

-

n-cbz-ala-pro-leu dicyclohexylammonium salt [ 108321-20-6 ]. Chemcas. Available at: [Link]

-

Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. Available at: [Link]

-

Dicyclohexylamine. Wikipedia. Available at: [Link]

-

Dicyclohexylamine. OECD Existing Chemicals Database. Available at: [Link]

-

DICYCLOHEXYLAMINE. Ataman Kimya. Available at: [Link]

Sources

- 1. Gelation behavior of short protected peptides in organic medium - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00275C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. reta-peptide.com [reta-peptide.com]

- 6. jpt.com [jpt.com]

- 7. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. Dicyclohexylamine | 101-83-7 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 12. researchgate.net [researchgate.net]

- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Application Notes and Protocols: Utilizing Z-Ala-Pro-Phe Derivatives for Subtilisin Assays

Introduction

Subtilisins are a family of serine proteases originating from Bacillus species, widely recognized for their broad substrate specificity.[1] These enzymes play a crucial role in various biological processes and have been harnessed for numerous industrial applications. The catalytic mechanism of subtilisin involves a classic catalytic triad composed of aspartate, histidine, and serine residues (Asp-32, His-64, and Ser-221).[1] This triad facilitates the nucleophilic attack on the peptide bond of a substrate, leading to its cleavage. Understanding the kinetics and inhibition of subtilisin is paramount for both fundamental research and the development of novel therapeutics and biotechnological tools.[2]

The tetrapeptide derivative, Z-Ala-Pro-Phe-pNA (N-carbobenzoxy-L-alanyl-L-prolyl-L-phenylalanyl-p-nitroanilide), and similar chromogenic or fluorogenic derivatives, serve as highly effective substrates for the in vitro characterization of subtilisin activity. The sequence Ala-Pro-Phe is specifically recognized by the active site of subtilisin, with a preference for a large uncharged residue, such as phenylalanine, at the P1 position (the amino acid residue on the N-terminal side of the scissile bond).[2][3] The cleavage of the amide bond between phenylalanine and the p-nitroaniline (pNA) moiety by subtilisin liberates the chromophore pNA, which exhibits a strong absorbance at 405-410 nm. This colorimetric change provides a direct and continuous measure of enzymatic activity, enabling precise kinetic analysis.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Z-Ala-Pro-Phe derivatives in subtilisin assays. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Principle of the Assay

The subtilisin assay using a Z-Ala-Pro-Phe derivative, such as Z-Ala-Pro-Phe-pNA, is based on the enzymatic hydrolysis of the substrate. Subtilisin recognizes and cleaves the peptide bond C-terminal to the phenylalanine residue. This cleavage releases the p-nitroaniline (pNA) group, which is a chromophore. The rate of pNA release is directly proportional to the subtilisin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm over time.

Enzymatic Reaction Workflow

The following diagram illustrates the enzymatic cleavage of Z-Ala-Pro-Phe-pNA by subtilisin and the subsequent detection of the released p-nitroaniline (pNA).

Caption: Enzymatic cleavage of Z-Ala-Pro-Phe-pNA by subtilisin.

Materials and Reagents

Equipment

-

Microplate reader with absorbance detection capabilities at 405-410 nm

-

Thermostatically controlled incubator or microplate reader with temperature control (37°C)

-

Calibrated single and multichannel pipettes

-

96-well, clear, flat-bottom microplates

-

Vortex mixer

-

pH meter

Reagents

-

Subtilisin (e.g., from Bacillus licheniformis, Sigma-Aldrich)

-

Z-Ala-Pro-Phe-pNA (or other suitable derivative)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Calcium chloride (CaCl₂)

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water (ddH₂O)

-

Potential subtilisin inhibitors (for inhibition assays)

Experimental Protocols

Protocol 1: Preparation of Reagents

1. Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

- Dissolve 6.057 g of Tris base in approximately 800 mL of ddH₂O.

- Add 1.47 g of CaCl₂ dihydrate and dissolve completely.

- Adjust the pH to 8.0 at room temperature using concentrated HCl.

- Bring the final volume to 1 L with ddH₂O.

- Filter sterilize if necessary and store at 4°C.

- Rationale: The buffer maintains a stable pH for optimal enzyme activity. Calcium ions are often required for the stability of subtilisin.[6]

2. Substrate Stock Solution (20 mM Z-Ala-Pro-Phe-pNA in DMSO):

- Accurately weigh the required amount of Z-Ala-Pro-Phe-pNA.

- Dissolve in anhydrous DMSO to a final concentration of 20 mM.

- Vortex thoroughly to ensure complete dissolution.

- Store in small aliquots at -20°C, protected from light.

- Rationale: DMSO is used as the solvent due to the poor aqueous solubility of the substrate. Storing in aliquots minimizes freeze-thaw cycles.

3. Subtilisin Stock Solution (e.g., 1 mg/mL):

- Prepare a stock solution of subtilisin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

- The exact concentration should be determined based on the specific activity of the enzyme lot.

- Store in aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

4. Working Subtilisin Solution:

- On the day of the experiment, dilute the subtilisin stock solution in cold Assay Buffer to the desired final concentration.

- The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. This is typically in the ng/mL to low µg/mL range.

- Keep the working solution on ice.

Protocol 2: Standard Subtilisin Activity Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

Standard Assay Workflow

The following diagram outlines the key steps in the standard subtilisin activity assay.

Caption: Workflow for the standard subtilisin activity assay.

1. Assay Setup:

- Design the plate layout, including wells for blanks, controls, and samples.

- Blank: Contains Assay Buffer and substrate, but no enzyme. This corrects for non-enzymatic hydrolysis of the substrate.

- Sample: Contains Assay Buffer, subtilisin, and substrate.

2. Reaction Assembly:

- In each well of a 96-well plate, add the components in the following order:

- 170 µL of Assay Buffer.

- 10 µL of Working Subtilisin Solution (for sample wells) or 10 µL of Assay Buffer (for blank wells).

- Mix gently by tapping the plate.

3. Pre-incubation:

- Pre-incubate the plate at 37°C for 5 minutes to allow the reaction components to reach thermal equilibrium.[7]

4. Reaction Initiation and Measurement:

- Initiate the reaction by adding 20 µL of a pre-warmed working substrate solution (e.g., 2 mM Z-Ala-Pro-Phe-pNA in Assay Buffer, prepared by diluting the 20 mM stock) to each well. This will give a final substrate concentration of 200 µM.

- Immediately place the plate in the microplate reader, pre-heated to 37°C.

- Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

1. Substrate Concentration Range:

- Prepare a series of working substrate solutions in Assay Buffer with varying concentrations of Z-Ala-Pro-Phe-pNA. A typical range would be from 0.1 to 10 times the expected Kₘ value. If the Kₘ is unknown, a broad range from ~10 µM to 1 mM is a good starting point.

2. Assay Procedure:

- Follow the Standard Subtilisin Activity Assay protocol (Protocol 2), but instead of a single substrate concentration, use the range of concentrations prepared in the previous step.

- Ensure that the enzyme concentration is kept constant across all substrate concentrations.

3. Data Analysis:

- Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

- Plot the initial velocity (v₀) against the substrate concentration ([S]).

- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

- Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.[8]

Protocol 4: Inhibitor Screening and IC₅₀ Determination

1. Inhibitor Preparation:

- Dissolve the potential inhibitor in a suitable solvent (e.g., DMSO or Assay Buffer) to create a high-concentration stock solution.

- Prepare a serial dilution of the inhibitor in Assay Buffer.

2. Assay Procedure:

- Add the following to each well:

- 160 µL of Assay Buffer.

- 10 µL of the serially diluted inhibitor solutions (or solvent for the no-inhibitor control).

- 10 µL of Working Subtilisin Solution.

- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

- Initiate the reaction by adding 20 µL of the working substrate solution. The substrate concentration should ideally be close to the Kₘ value for competitive inhibitors.

- Measure the absorbance kinetically as described in Protocol 2.

3. Data Analysis:

- Calculate the initial reaction velocity for each inhibitor concentration.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Analysis and Interpretation

Calculation of Enzyme Activity

The rate of the reaction (ΔA/min) is determined from the slope of the linear portion of the absorbance vs. time curve.

The specific activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA/min * V) / (ε * l * m)

Where:

-

ΔA/min: The change in absorbance per minute.

-

V: The final reaction volume in mL.

-

ε: The molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M⁻¹cm⁻¹ at pH 8.0).

-

l: The path length of the light in cm (for a standard 96-well plate, this can be calculated from the volume or measured).

-

m: The mass of the enzyme in the reaction in mg.

Representative Data

The following table provides an example of how to structure data for a kinetic analysis of subtilisin with varying concentrations of Z-Ala-Pro-Phe-pNA.

| [Substrate] (µM) | Initial Velocity (ΔA/min) | Initial Velocity (µM/min) |

| 25 | 0.015 | X |

| 50 | 0.028 | Y |

| 100 | 0.045 | Z |

| 200 | 0.065 | A |

| 400 | 0.085 | B |

| 800 | 0.095 | C |

Initial velocity in µM/min is calculated from ΔA/min using the Beer-Lambert law.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or very low activity | Inactive enzyme | Use a fresh aliquot of enzyme; verify storage conditions. |

| Incorrect buffer pH | Prepare fresh buffer and verify the pH. | |

| Substrate degradation | Use a fresh aliquot of substrate; store protected from light. | |

| High background (high blank reading) | Spontaneous substrate hydrolysis | Subtract the blank reading from all sample readings. Prepare fresh substrate solution. |

| Contaminated reagents | Use fresh, high-purity reagents. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Check the stability of the enzyme in the assay buffer and at the assay temperature. | |

| Product inhibition | Analyze data from the initial linear phase of the reaction. | |

| High variability between replicates | Pipetting errors | Ensure proper pipetting technique and use calibrated pipettes. |

| Incomplete mixing | Mix the contents of the wells thoroughly after each addition. | |

| Temperature fluctuations | Ensure the plate is properly equilibrated to the assay temperature. |

Conclusion

Z-Ala-Pro-Phe derivatives are robust and reliable substrates for the kinetic characterization of subtilisin and for the screening of its inhibitors. The chromogenic nature of the assay allows for a straightforward and continuous monitoring of enzyme activity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and execute accurate and reproducible subtilisin assays, thereby facilitating advancements in enzymology, drug discovery, and biotechnology.

References

-

M-CSA. Subtilisin - M-CSA. [Link]

-

Bryan, P. N. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501–4524. [Link]

-

Fujiwara, N., Yamamoto, K., & Masui, A. (1998). Active Subtilisin-Like Protease from a Hyperthermophilic Archaeon in a Form with a Putative Prosequence. Applied and Environmental Microbiology, 64(9), 3479–3483. [Link]

-

Wikipedia. Subtilisin. [Link]

-

Betzel, C., Pal, G. P., & Saenger, W. (2008). Engineering Substrate Preference in Subtilisin: Structural and Kinetic Analysis of a Specificity Mutant. Biochemistry, 47(36), 9414–9423. [Link]

-

Lyublinskaya, L. A., Belyaev, S. V., & Stepanov, V. M. (1974). A new chromogenic substrate for subtilisin. Analytical Biochemistry, 62(2), 371–378. [Link]

-

Genov, N., Shopova, M., & Boteva, R. (2025). Kinetic and molecular properties of Bacillus subtilis IBTC-3 subtilisin. ResearchGate. [Link]

-

Shettar, S. S., et al. (2024). Biochemical characterization of immobilized recombinant subtilisin and synthesis and functional characterization of recombinant. Semantic Scholar. [Link]

-

Chromogenix. Kinetic Tables. [Link]

-

Wang, S., et al. (2019). Insight into subtilisin E-S7 cleavage pattern based on crystal structure and hydrolysates peptide analysis. PLoS ONE, 14(3), e0214283. [Link]

-

Gricman, Ł., et al. (2024). Structural Catalytic Core in Subtilisin-like Proteins and Its Comparison to Trypsin-like Serine Proteases and Alpha/Beta-Hydrolases. International Journal of Molecular Sciences, 25(22), 12891. [Link]

-

Ruan, B., et al. (2011). Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism. Proceedings of the National Academy of Sciences, 108(31), 12692–12697. [Link]

-

Ruan, B., et al. (2025). Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism. ResearchGate. [Link]

-

Wong, Y. H., & Buckle, A. M. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia, 2(2), 1083–1103. [Link]

-

Stauffer, M. (2002). Chazin Lab Protocol for Limited Proteolysis. Vanderbilt University. [Link]

-

Schaller, A., et al. (2011). A novel subtilase inhibitor in plants shows structural and functional similarities to protease propeptides. The Journal of Biological Chemistry, 286(40), 34963–34973. [Link]

-

Royal Society of Chemistry. Protocol for enzyme assays. [Link]

-

Parviainen, M. T., & Laakso, M. (1991). An automated enzymic assay for plasma alanine with simplified sample preparation. Annals of Clinical Biochemistry, 28(2), 189–191. [Link]

-

YouTube. Enzyme and Protein Assays Part 1. [Link]

-

Karaseva, E. A., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4528. [Link]

Sources

- 1. Subtilisin - Wikipedia [en.wikipedia.org]

- 2. Structure of a Switchable Subtilisin Complexed with a Substrate and with the Activator Azide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. scispace.com [scispace.com]

- 5. A novel subtilase inhibitor in plants shows structural and functional similarities to protease propeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methods for deprotecting Cbz group from Ala-Pro-Phe peptides

Application Note: Strategies for Cbz Removal from Ala-Pro-Phe Peptide Sequences

Executive Summary

The removal of the benzyloxycarbonyl (Cbz or Z) group from proline-containing peptides, such as Cbz-Ala-Pro-Phe , presents unique challenges distinct from standard aliphatic sequences. While the Cbz group is a robust, orthogonal protector often chosen for its stability against weak acids and bases, its removal in the presence of Proline (Pro) and Phenylalanine (Phe) requires careful method selection to prevent diketopiperazine (DKP) formation , catalyst poisoning , and ring reduction .

This guide details three validated protocols for deprotection, prioritizing the preservation of peptide integrity and stereochemistry.

Strategic Analysis: The "Proline Factor"

Before initiating deprotection, the researcher must account for the structural influence of the internal Proline residue.

-

Conformational Constraint: Proline induces a cis/trans isomerization of the peptide bond. In the sequence Ala-Pro-Phe, the Proline kink can facilitate a "turn" structure. If the C-terminus is an ester (e.g., -OMe, -OBn), this turn brings the N-terminal amine (post-deprotection) into proximity with the C-terminal carbonyl, significantly increasing the risk of DKP formation (cyclization and chain cleavage).

-

Solubility Profile: The Ala-Pro-Phe tripeptide is moderately hydrophobic but the free amine form (H-Ala-Pro-Phe) can be highly polar/zwitterionic. Standard aqueous extraction workups often result in product loss. Volatile workups are preferred.

-

Selectivity (Phe): Phenylalanine contains an aromatic ring. While standard Pd/C hydrogenation is generally safe, prolonged exposure or high pressure can lead to partial ring hydrogenation (to Cyclohexylalanine, Cha).

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the optimal deprotection strategy.

Validated Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: Clean isolation, high yield, preserving sensitive side chains. Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond, releasing Toluene and CO2.[1]

Materials:

-

Pd/C (10% wt loading, Degussa type E101 or equivalent).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2] Note: If solubility is poor, add 10% Acetic Acid or TFE (Trifluoroethanol).

-

Hydrogen source: H2 balloon or hydrogenator.[2]

Protocol:

-

Preparation: Dissolve 1.0 mmol of Cbz-Ala-Pro-Phe in 10-15 mL of degassed MeOH.

-

Expert Tip: If the peptide aggregates (common with Pro/Phe sheets), mild sonication or the addition of 5% DMF is permissible.

-

-

Catalyst Addition: Under an Argon/N2 blanket, carefully add 10% Pd/C (10-20% by weight of the peptide).

-

Safety: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent (toluene or water) before adding to the flammable alcohol solution.

-

-

Hydrogenation: Purge the vessel with H2 gas (3x vacuum/fill cycles). Stir vigorously under H2 atmosphere (1 atm/balloon) at Room Temperature (RT).

-

Monitoring: Check TLC or LC-MS after 1 hour.

-

Endpoint: Disappearance of starting material (M+H of Cbz-peptide) and appearance of free amine.

-

Phe Warning: Do not extend reaction beyond 4 hours to avoid reducing the Phe ring.

-

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo.

-

Result: The product H-Ala-Pro-Phe is obtained as a solid. No aqueous extraction is required, preventing loss of the water-soluble tripeptide.

-

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs restricting H2 gas cylinders; rapid reactions. Mechanism: Ammonium formate acts as the hydrogen donor.[1]

Protocol:

-

Dissolution: Dissolve 1.0 mmol of peptide in MeOH (20 mL).

-

Catalyst: Add 10% Pd/C (50% by weight of peptide—higher loading is needed for CTH).

-

Donor Addition: Add Ammonium Formate (5.0 - 10.0 equivalents) in a single portion.

-

Reaction: Stir gently. Effervescence (CO2 release) will occur.

-

Time: Typically complete in 30-60 minutes.

-

-

Workup: Filter through Celite.

-

Sublimation Step (Critical): The filtrate contains excess ammonium formate.

-

Option 1: Lyophilize the product. Ammonium formate is volatile and will sublime, leaving the pure peptide.

-

Option 2: If the peptide is hydrophobic (e.g., protected ester), wash with water. For H-Ala-Pro-Phe , lyophilization is mandatory.

-

Method C: Acidolysis (HBr in Acetic Acid)

Best for: S-containing peptides or when Pd catalysts are poisoned. Risk: Harsh.[1][3] Can cleave sensitive esters or cause acid-catalyzed hydrolysis.

Protocol:

-

Setup: Dissolve peptide in minimal Glacial Acetic Acid.

-

Reagent: Add 33% HBr in Acetic Acid (approx. 5-10 equivalents).

-

Reaction: Stir at RT for 30-60 minutes.

-

Precipitation: Pour the reaction mixture into cold Diethyl Ether (Et2O). The deprotected peptide hydrobromide salt should precipitate.

-

Note: Proline peptides can be hygroscopic oils. If an oil forms, decant the ether and triturates with fresh ether 3x.

-

-

Desalting: The product is the HBr salt. It requires ion exchange or RP-HPLC purification to obtain the free base or TFA salt.

Mechanistic Visualization

Understanding the catalytic cycle ensures the user understands why CO2 and Toluene are byproducts and why the reaction is irreversible.

Figure 2: Mechanism of Pd-catalyzed Cbz removal. Note that the final step (Decarboxylation) is spontaneous at RT.

Quantitative Data & Troubleshooting

Table 1: Comparison of Deprotection Methods for Ala-Pro-Phe

| Feature | Hydrogenolysis (H2/Pd) | Transfer Hydro.[1] (NH4HCO2) | Acidolysis (HBr/AcOH) |

| Yield | >95% | 90-95% | 80-85% |

| Purity (Crude) | High (Volatile byproducts) | High (Requires sublimation) | Low (Salt/Scavengers needed) |

| Phe Integrity | Risk of reduction if >4h | Excellent (Selective) | Excellent |

| DKP Risk | Low (Neutral pH) | Low (Buffered pH) | Medium (Acid promotes cyclization) |

| Workup | Filtration + Evaporation | Filtration + Lyophilization | Precipitation + HPLC |

Critical Control Point: DKP Formation

If the C-terminus of your peptide is an ester (e.g., H-Ala-Pro-Phe-OMe), the free amine of Ala can attack the Phe ester.

-

Symptom: Mass spec shows [M-18] or [M-MeOH] peak corresponding to the cyclic byproduct.

-

Prevention: Keep the deprotected peptide in acidic buffer or lyophilize immediately. Do not leave H-Ala-Pro-Phe-OR in basic solution (e.g., during neutralization).

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of hydrogenolyzable protecting groups using ammonium formate and palladium/carbon. Synthesis, 1980(11), 929-932.

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1] Journal of the American Chemical Society, 94(9), 3102–3106. (Reference for DKP mechanism).

Sources

Application Note: Recrystallization Protocols for Z-Ala-Pro-Phe Dicyclohexylammonium Salt

Introduction & Scope

The isolation of Z-Ala-Pro-Phe-OH (Carbobenzoxy-L-alanyl-L-prolyl-L-phenylalanine) as its Dicyclohexylamine (DCHA) salt is a critical unit operation in the synthesis of pharmaceutical peptide intermediates, particularly those related to ACE inhibitors and protease substrates.[]

While the free acid form of Z-Ala-Pro-Phe often presents as an amorphous foam or viscous oil due to the flexibility of the proline residue and the lipophilicity of the Z-group, the DCHA salt allows for the formation of a stable, crystalline lattice. This transition is essential for:

-

Purification: Efficient rejection of diastereomeric impurities (e.g., D-L-L or L-D-L isomers) which do not co-crystallize well with the L-L-L DCHA lattice.

-

Handling: Converting a hygroscopic oil into a free-flowing solid suitable for GMP weighing and storage.

-

Stability: Protecting the C-terminal carboxylic acid from spontaneous decarboxylation or degradation.[]

This guide details two validated protocols for the recrystallization of Z-Ala-Pro-Phe.DCHA, designed to maximize yield (>85%) and optical purity (>99% de).

Physicochemical Basis of Separation

The success of this recrystallization relies on the differential solubility of the diastereomeric salts. The bulky dicyclohexylammonium cation forms a "molecular fence" around the peptide anion. The pure L-L-L isomer packs efficiently into this fence (high lattice energy), whereas impurities with kinked backbones (due to D-amino acids) disrupt the packing, remaining in the mother liquor.

Table 1: Solubility Profile of Z-Ala-Pro-Phe.DCHA[1]

| Solvent System | Temperature | Solubility Status | Application |

| Ethanol (Abs.) | 20°C | Soluble | Dissolution solvent |

| Ethyl Acetate | 20°C | Moderately Soluble | Primary solvent for anti-solvent method |

| Water | 20°C | Insoluble | Anti-solvent (in EtOH systems) |

| n-Heptane | 80°C | Insoluble | Anti-solvent (in EtOAc systems) |

| Dichloromethane | 20°C | Highly Soluble | Not recommended (poor crystallization) |

Experimental Protocols

Protocol A: The "Classical" Thermal Gradient (Ethanol/Water)

Best for: Removing polar impurities and maximizing optical purity.

Reagents:

-

Crude Z-Ala-Pro-Phe.DCHA[]

-

Ethanol (Absolute)[]

-

Deionized Water (Type II)[]

Step-by-Step Methodology:

-

Dissolution: Suspend the crude salt in Ethanol (approx. 5 mL per gram of salt).

-

Heating: Heat the mixture to 60–65°C under mild agitation. The solution should become clear.

-

Note: If particulates remain, perform a hot filtration through a sintered glass funnel.

-

-

Water Addition: While maintaining the temperature at 60°C, dropwise add warm Water (50°C) until the solution turns faintly turbid (cloud point).

-

Typical Ratio: Final solvent composition is usually near 1:1 to 1:2 (EtOH:Water).[]

-

-

Re-solubilization: Add just enough Ethanol (dropwise) to clear the turbidity.[]

-

Controlled Cooling: Turn off the heat source and allow the flask to cool to Room Temperature (RT) slowly over 2–3 hours.

-

Critical: Rapid cooling here will trap impurities.[]

-

-

Crystallization: Once at RT, transfer to a 4°C environment (fridge or cold room) for 12 hours.

-

Isolation: Filter the white needles/prisms using a Büchner funnel. Wash the cake with cold 1:1 EtOH/Water.

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: The Anti-Solvent Precipitation (EtOAc/Heptane)

Best for: High recovery yields and removing non-polar, oily by-products.[]

Reagents:

-

Crude Z-Ala-Pro-Phe.DCHA[]

-

Ethyl Acetate (EtOAc) - HPLC Grade[]

-

n-Heptane (or Hexanes)[]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethyl Acetate (approx. 70°C).

-

Target: A near-saturated solution.[]

-

-

Seeding (Optional but Recommended): If available, add a few crystals of pure Z-Ala-Pro-Phe.DCHA to the hot solution.

-

Anti-Solvent Addition: Slowly add n-Heptane to the hot solution until a persistent cloudiness is observed.[]

-

Reflux: Briefly reheat to reflux to redissolve any premature precipitate.[]

-

Nucleation: Remove from heat. Stir gently. As the temperature drops to ~45°C, massive nucleation should occur.

-

Maturation: Add an additional volume of Heptane (equal to the initial EtOAc volume) slowly over 30 minutes while the mixture cools to RT.

-

Filtration: Collect the solids by filtration.[2]

-

Wash: Wash with 1:3 EtOAc/Heptane.[]

-

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in peptide salt crystallization is "oiling out," where the product separates as a second liquid phase rather than a solid crystal. This occurs when the temperature is above the metastable limit of the liquid-liquid phase separation boundary.

Corrective Actions:

-

Re-heat: Dissolve the oil by heating the mixture back to clarity.

-

Increase Solvent Volume: Add 10-15% more of the good solvent (Ethanol or EtOAc).[] High concentration favors oiling.[]

-

Seed at High Temp: Add seed crystals at a higher temperature (e.g., 50°C) to provide a template for the lattice before the oil phase can form.

-

Agitation: Increase stirring speed to prevent oil droplets from coalescing.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the recrystallization process.

Figure 1: Decision tree and process flow for the recrystallization of Z-Ala-Pro-Phe.DCHA.[]

Analytical Validation

To ensure the protocol was successful, the isolated material must meet the following criteria:

-

Appearance: White to off-white crystalline powder.[][3]

-

Melting Point: 148–153°C (Sharp range indicates high purity).[]

-

HPLC Purity: >98.5% (Area %).[][4]

-

Chiral Purity: No detectable D-isomers via Chiral HPLC (e.g., Chiralpak AD-H column).

References

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[] (Standard reference for DCHA salt formation logic).

-

Patchett, A. A., et al. (1980).[] "A new class of angiotensin-converting enzyme inhibitors."[] Nature, 288, 280–283. Link (Foundational paper for Enalapril-type peptide synthesis).[]

-

Merck & Co., Inc. (1983).[] Process for preparing enalapril and its salts. US Patent 4,374,829.[] Link (Describes the handling of Ala-Pro-Phe intermediates).

-

Chem-Impex International. (2023).[] Z-Ala-Pro-Leu DCHA Salt Technical Data. Link (Analogous physicochemical data for Z-Ala-Pro-X DCHA salts).

Sources

Technical Support Center: Purification of Z-Ala-Pro-Phe Derivatives by Preparative HPLC

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the preparative HPLC purification of Z-Ala-Pro-Phe derivatives. As a Senior Application Scientist, I understand the nuances and challenges involved in isolating these protected tripeptides to the high purity required for your research and development endeavors. This guide is structured to provide you with not just step-by-step instructions, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching the preparative HPLC purification of Z-Ala-Pro-Phe derivatives.

Q1: What is the typical starting purity of a crude Z-Ala-Pro-Phe derivative after synthesis, and what purity should I target for my final product?

Crude peptides synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods will contain various impurities. These can include truncated or deletion sequences, byproducts from the removal of protecting groups, and residual reagents.[1][2] The purity of the crude product can vary significantly, but it is often in the range of 50-70%. For most research and early-phase drug development applications, a final purity of >95% is a common target, while more stringent applications like crystallography may require >98% purity.[2]

Q2: Which stationary phase is most suitable for purifying Z-Ala-Pro-Phe derivatives?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying synthetic peptides like Z-Ala-Pro-Phe derivatives.[1][3] C18 columns are the workhorses for peptide purification due to their hydrophobicity, which allows for good retention and separation of a wide range of peptides.[4] For these moderately sized, protected peptides, a C18 stationary phase with a pore size of 100-120 Å is generally a good starting point.

Q3: What mobile phases are recommended for the purification of Z-Ala-Pro-Phe derivatives?

A typical mobile phase system for reversed-phase purification of peptides consists of:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[5]

TFA acts as an ion-pairing agent, which neutralizes the charge on the peptide and improves peak shape.[1][4] The gradient elution, starting with a high concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B, will elute the Z-Ala-Pro-Phe derivative from the column based on its hydrophobicity.

Q4: How do I scale up my analytical method to a preparative scale?

Linear scale-up is a fundamental principle in moving from analytical to preparative HPLC.[6] This involves maintaining a constant linear flow rate while adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area. The goal is to achieve a similar separation profile on the larger preparative column as was optimized on the smaller analytical column.[5][6] It's crucial that the analytical and preparative columns are packed with the same stationary phase to ensure a smooth transition.[7]

Q5: My Z-Ala-Pro-Phe derivative seems to have poor solubility. How can I address this during sample preparation?

Peptides, especially protected ones, can exhibit limited solubility in aqueous solutions.[8] To improve solubility for injection, you can dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase composition. It is important to minimize the volume of the strong solvent to avoid issues with peak shape and resolution.[7] Another strategy is to dissolve the sample directly in the mobile phase, if possible.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the preparative HPLC purification of Z-Ala-Pro-Phe derivatives.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

| Potential Cause | Explanation | Recommended Solution |

| Secondary Interactions | Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to peak tailing.[4] | Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions.[1][4] |

| Column Overload | Injecting too much sample onto the column can lead to peak distortion, typically fronting.[7] | Perform a loading study on an analytical column to determine the maximum sample load before peak shape deteriorates.[7] As a general rule, start with a lower loading amount and gradually increase it. |

| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9] | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum volume required.[7] |

| Column Degradation | Operating at a high pH can dissolve the silica backbone of the column, leading to poor performance.[4] | Always operate within the pH range recommended by the column manufacturer. For silica-based C18 columns, this is typically between pH 2 and 8.[9] |

Issue 2: Low Resolution or Co-eluting Impurities

Possible Causes & Solutions

| Potential Cause | Explanation | Recommended Solution |

| Suboptimal Gradient | A steep gradient may not provide sufficient time for the separation of closely eluting impurities from the target peptide. | Develop a focused or shallower gradient around the elution point of the Z-Ala-Pro-Phe derivative.[10][11] This can be optimized on an analytical column first. |

| Incorrect Mobile Phase pH | The pH of the mobile phase affects the charge state and retention of the peptide and impurities. | While acidic conditions with TFA are standard, exploring different pH values (if your column chemistry allows) can sometimes improve selectivity. One should aim to work at a pH at least one unit away from the isoelectric point (pI) of the peptide.[12] |

| Column Contamination | Buildup of strongly retained impurities from previous injections can affect column performance and resolution. | Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove contaminants.[9][13] |

Issue 3: Low Sample Recovery

Possible Causes & Solutions

| Potential Cause | Explanation | Recommended Solution |

| Sample Breakthrough | If the sample is not adequately retained on the column at the start of the run, it can elute in the void volume, leading to low recovery.[8] | Ensure the initial mobile phase composition is weak enough (high aqueous content) to promote strong retention of the peptide at the head of the column. |

| Irreversible Adsorption | Highly hydrophobic peptides or impurities can sometimes bind irreversibly to the stationary phase. | After the main peak has eluted, include a high organic wash step in your gradient to strip any strongly retained compounds from the column. |

| Precipitation on the Column | If the peptide is not fully soluble in the mobile phase, it can precipitate on the column, leading to low recovery and high backpressure. | Ensure the sample is fully dissolved before injection. Consider reducing the sample concentration or modifying the mobile phase to improve solubility. |

Issue 4: High Backpressure

Possible Causes & Solutions

| Potential Cause | Explanation | Recommended Solution |

| System Blockage | Particulate matter from the sample or mobile phase can clog frits, tubing, or the column itself.[13] | Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use.[9] If a blockage is suspected, systematically check components of the HPLC system for obstruction.[13] |

| Precipitated Sample | As mentioned above, sample precipitation on the column can lead to a rapid increase in backpressure. | Address sample solubility issues as described in the "Low Sample Recovery" section. |

| High Flow Rate | Exceeding the recommended flow rate for the column can generate excessive backpressure. | Operate the column within the manufacturer's specified flow rate and pressure limits. |

Experimental Protocols

Protocol 1: Analytical Method Development for Z-Ala-Pro-Phe Derivative Purification

This protocol outlines the steps for developing an optimized analytical method that can be scaled up for preparative purification.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of the crude Z-Ala-Pro-Phe derivative in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Initial Scouting Gradient:

-

0-5 min: 5% B

-

5-35 min: 5% to 95% B

-

35-40 min: 95% B

-

40-45 min: 95% to 5% B

-

45-50 min: 5% B (re-equilibration)

-

-

Focused Gradient Optimization: Based on the retention time of the target peptide in the scouting run, create a shallower gradient around the elution point to improve resolution from nearby impurities. For example, if the peptide elutes at 40% B, a focused gradient might be 30-50% B over 20 minutes.[11]

Protocol 2: Preparative Scale-Up and Purification

This protocol describes the process of scaling up the optimized analytical method for preparative purification.

-

Column: C18 reversed-phase column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Mobile Phase A & B: Same as the analytical method.

-

Flow Rate Calculation:

-

Calculate the scale-up factor: (Preparative Column Radius)² / (Analytical Column Radius)²

-

New Flow Rate = Analytical Flow Rate x Scale-up Factor

-

-

Gradient Adjustment: The gradient timeline should be adjusted based on the new flow rate to maintain the same linear velocity.

-

Sample Loading: Dissolve the crude peptide in the initial mobile phase or a minimal amount of a strong solvent. The maximum loading will be determined by the loading study but can be in the range of 1-2 mg per mL of packed column volume.[3]

-

Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the main peak in multiple fractions to isolate the purest portions.

-

Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

-

Pooling and Lyophilization: Combine the fractions that meet the desired purity specifications and lyophilize to obtain the final purified peptide.[5]

Visualizations

Troubleshooting Logic Flow

Caption: A logical workflow for troubleshooting common preparative HPLC issues.

Preparative HPLC Workflow

Caption: A comprehensive workflow for the preparative HPLC purification of peptides.

References

-

Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]

-

Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

-

Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

-

MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31.

-

KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved from [Link]

-

YMC. (n.d.). General approach for the development of preparative peptide separations. Retrieved from [Link]

-

Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.

-

AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

- Sharma, I., & Crich, D. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of Organic Chemistry, 76(16), 6518–6524.

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

American Pharmaceutical Review. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

-

Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

- Welch, C. J., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909.

-

Reddit. (2024, April 3). Preparative purification methods for deprotected peptides. Retrieved from [Link]

-

Vaia. (n.d.). Show the steps involved in a synthesis of Phe-Ala-Val using the Merrifield procedure. Retrieved from [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 3. pharmtech.com [pharmtech.com]

- 4. waters.com [waters.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Purification Scale-Up with HPLC [knauer.net]

- 7. mz-at.de [mz-at.de]

- 8. biotage.com [biotage.com]

- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 10. agilent.com [agilent.com]

- 11. biovera.com.au [biovera.com.au]

- 12. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Deprotection of Z-Ala-Pro-Phe Peptides

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with Z-protected peptides, specifically the Z-Ala-Pro-Phe sequence. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with the deprotection of this tripeptide.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during the deprotection of Z-Ala-Pro-Phe.

Question 1: My HPLC analysis after deprotection shows a major peak corresponding to a cyclic byproduct. What is it, and how can I prevent its formation?

Answer:

The primary cyclic byproduct observed during the synthesis and deprotection of peptides containing an N-terminal dipeptide sequence like Ala-Pro is a diketopiperazine (DKP) .[1][2] This occurs through an intramolecular cyclization of the dipeptide, leading to cleavage of the peptide chain.

Causality of DKP Formation:

The formation of diketopiperazines is particularly favorable for sequences containing proline at the second position (penultimate).[1][3] The fixed ring structure of proline can facilitate the necessary conformation for the N-terminal amine to attack the carbonyl group of the second amino acid, leading to cyclization. This side reaction is a known challenge in peptide synthesis, especially when dealing with Pro-containing dipeptides at the N-terminus.[2][4]

Strategies for Mitigation:

-

Choice of Deprotection Conditions: For Z-deprotection via catalytic hydrogenation, ensure the reaction is carried out under neutral or slightly acidic conditions. Basic conditions can significantly accelerate DKP formation.[5]

-